molecular formula C15H16ClNO2 B12902408 2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide CAS No. 53656-13-6

2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B12902408
CAS No.: 53656-13-6
M. Wt: 277.74 g/mol
InChI Key: CDACHQNZPZBVKH-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a dimethylphenyl group, and a furan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2,6-dimethylphenylamine and furan-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the chloro group may result in the corresponding hydrogen-substituted compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide depends on its specific interactions with molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with receptors, it may modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the furan-2-ylmethyl group.

    N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide: Lacks the chloro group.

    2-chloro-N-(furan-2-ylmethyl)acetamide: Lacks the 2,6-dimethylphenyl group.

Uniqueness

The presence of both the chloro group and the furan-2-ylmethyl group in 2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide makes it unique compared to its similar compounds. These functional groups may impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.

Properties

CAS No.

53656-13-6

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H16ClNO2/c1-11-5-3-6-12(2)15(11)17(14(18)9-16)10-13-7-4-8-19-13/h3-8H,9-10H2,1-2H3

InChI Key

CDACHQNZPZBVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2=CC=CO2)C(=O)CCl

Origin of Product

United States

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